molecular formula C17H15N7O3S2 B5473778 ethyl (5-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate

ethyl (5-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B5473778
M. Wt: 429.5 g/mol
InChI Key: RNBRIPDSZXPQID-UHFFFAOYSA-N
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Description

Ethyl (5-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, a thiadiazole ring, and an ethyl ester group, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and indole-2-carboxylic acid.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a suitable thiol reagent.

    Formation of the Ethyl Ester Group: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl (5-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (5-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl (5-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate can be compared with other similar compounds, such as:

    5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core but may have different substituents, leading to variations in biological activity.

    Thiadiazole derivatives: Compounds with the thiadiazole ring but different functional groups can exhibit different properties and applications.

    Ethyl ester derivatives: Compounds with the ethyl ester group but different core structures can have varying reactivity and uses.

Properties

IUPAC Name

ethyl 2-[5-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3S2/c1-2-27-13(26)7-12-21-24-17(29-12)19-11(25)8-28-16-20-15-14(22-23-16)9-5-3-4-6-10(9)18-15/h3-6H,2,7-8H2,1H3,(H,18,20,23)(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBRIPDSZXPQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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